methyl 4-{[(benzylthio)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(benzylthio)acetyl]amino}benzoate is an organic compound with the molecular formula C19H19NO3S It is a derivative of benzoic acid and contains a benzylthio group, an acetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(benzylthio)acetyl]amino}benzoate typically involves the following steps:
Formation of Benzylthioacetyl Chloride: Benzyl mercaptan is reacted with acetyl chloride in the presence of a base such as pyridine to form benzylthioacetyl chloride.
Acylation Reaction: The benzylthioacetyl chloride is then reacted with methyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product, this compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of reagents, followed by stirring at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(benzylthio)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
Methyl 4-{[(benzylthio)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(benzylthio)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may play a role in binding to these targets, while the acetyl and amino groups can modulate the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-{[(benzylthio)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the benzylthio and acetyl groups, resulting in different chemical properties and reactivity.
Benzylthioacetic acid: Contains the benzylthio group but lacks the benzoate moiety, leading to different applications and biological activity.
Acetylaminobenzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
methyl 4-[(2-benzylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-7-9-15(10-8-14)18-16(19)12-22-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJVMFJJYXLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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